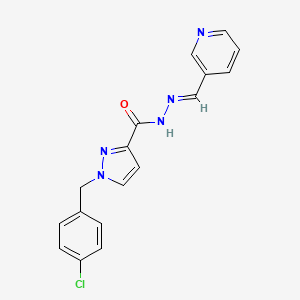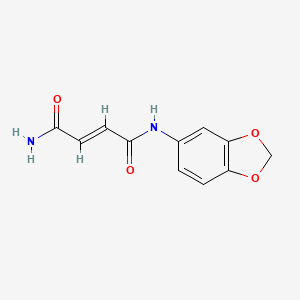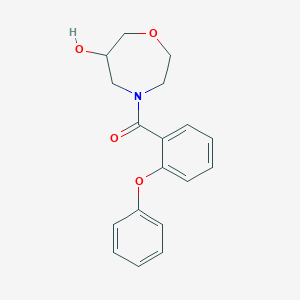
1-(4-chlorobenzyl)-N'-(3-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole-3-carbohydrazide derivatives involves multiple steps, including the reaction of specific benzylidene components with pyrazole-based carbohydrazides. These processes typically employ various spectroscopic techniques for characterization, such as FT-IR, NMR (1H, 13C), ESI-MS, and single-crystal X-ray diffraction, confirming the structural configurations and the presence of specific functional groups in the molecules (Karrouchi et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is meticulously analyzed using techniques like DFT calculations and X-ray crystallography. These analyses reveal the crystalline structure, molecular geometry, and electronic configuration, providing insights into the compound's chemical reactivity and interactions. The compound crystallizes in specific space groups, indicating a well-defined molecular geometry (Karrouchi et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrazole-3-carbohydrazides are explored through various reactions, including their potential as inhibitors for specific enzymes. Molecular docking studies highlight the compound's interactions with biological targets, suggesting its biochemical relevance. These studies also explore the electronic and structural factors contributing to the compound's reactivity (Karrouchi et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are closely examined to understand the compound's behavior in different environments. These properties are crucial for predicting the compound's stability and suitability for various applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical groups, and potential for forming derivatives, are thoroughly investigated. These studies provide a comprehensive understanding of the compound's versatility and potential for customization in different chemical reactions and applications.
Aplicaciones Científicas De Investigación
Antidiabetic Potential
A study demonstrated the synthesis of a novel crystal derivative of this compound, showing significant in vitro anti-diabetic potential against α-glucosidase and α-amylase enzymes. Molecular docking studies indicated that this compound tightly anchors to the active site, making it a potent α-glucosidase inhibitor compared to Acarbose (Karrouchi et al., 2021).
Corrosion Inhibition
Research on the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in HCl solution showed that these compounds exhibit high inhibition efficiency, forming protective layers on the metal surface. This highlights their potential as corrosion inhibitors in industrial applications (Paul, Yadav, & Obot, 2020).
Antimicrobial Activity
Several studies have synthesized new heterocycles based on the pyrazole compound, demonstrating significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Catalytic Activity
The compound and its derivatives have also been studied for their catalytic activity, particularly in the oxidation of xylenes under microwave irradiation. This research opens avenues for the compound's use in catalytic processes, enhancing the efficiency of chemical reactions (Sutradhar et al., 2019).
Optical Properties
Research on novel substituted pyrazoly 1,3,4-oxadiazole derivatives revealed their significant absorption and fluorescence characteristics, indicating potential applications in the development of optical materials and sensors (Lv et al., 2010).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c18-15-5-3-13(4-6-15)12-23-9-7-16(22-23)17(24)21-20-11-14-2-1-8-19-10-14/h1-11H,12H2,(H,21,24)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWDHDBBBZEWKT-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine](/img/structure/B5542759.png)




![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)
![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)
![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)
![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)